molecular formula C11H16ClN3 B14766912 6-Chloro-N2-cyclohexylpyridine-2,3-diamine

6-Chloro-N2-cyclohexylpyridine-2,3-diamine

Cat. No.: B14766912
M. Wt: 225.72 g/mol
InChI Key: QJJODPUAZOEZNL-UHFFFAOYSA-N
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Description

6-Chloro-N2-cyclohexylpyridine-2,3-diamine is an organic compound with the molecular formula C11H16ClN3 and a molecular weight of 225.71 g/mol . This compound is characterized by a pyridine ring substituted with a chlorine atom at the 6-position and a cyclohexyl group attached to the nitrogen atom at the 2-position. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 6-Chloro-N2-cyclohexylpyridine-2,3-diamine typically involves the reaction of 2,3-diaminopyridine with cyclohexylamine in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

6-Chloro-N2-cyclohexylpyridine-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Scientific Research Applications

6-Chloro-N2-cyclohexylpyridine-2,3-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-N2-cyclohexylpyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as apoptosis and cell cycle regulation .

Comparison with Similar Compounds

6-Chloro-N2-cyclohexylpyridine-2,3-diamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a chlorine atom and a cyclohexyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H16ClN3

Molecular Weight

225.72 g/mol

IUPAC Name

6-chloro-2-N-cyclohexylpyridine-2,3-diamine

InChI

InChI=1S/C11H16ClN3/c12-10-7-6-9(13)11(15-10)14-8-4-2-1-3-5-8/h6-8H,1-5,13H2,(H,14,15)

InChI Key

QJJODPUAZOEZNL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C(C=CC(=N2)Cl)N

Origin of Product

United States

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